molecular formula C8H5Cl2N B11905677 2,5-dichloro-1H-indole CAS No. 916258-28-1

2,5-dichloro-1H-indole

Cat. No.: B11905677
CAS No.: 916258-28-1
M. Wt: 186.03 g/mol
InChI Key: SXGSVZVXLMVXOS-UHFFFAOYSA-N
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Description

2,5-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H5Cl2N
  • Molecular Weight : Approximately 202.04 g/mol
  • Structural Characteristics : The compound features two chlorine atoms at the 2 and 5 positions of the indole ring, which enhances its reactivity and biological activities compared to other indole derivatives.

Chemistry

2,5-Dichloro-1H-indole serves as a crucial building block in the synthesis of various complex organic molecules. Its unique chemical properties make it valuable in:

  • Synthesis of Pharmaceuticals : It is utilized in the development of drugs targeting specific diseases.
  • Agrochemicals : The compound is involved in creating pesticides and herbicides.

Biology and Medicine

The biological activities of this compound have been extensively researched, revealing several therapeutic potentials:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.
  • Antiviral Activity : Similar indole derivatives have shown potential in inhibiting HIV-1 integrase activity, suggesting that this compound could be explored for antiviral applications .
  • Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis by targeting specific kinases involved in tumorigenesis.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing various dyes.
  • Organic Electronics : The compound plays a role in the development of organic photovoltaic materials and field-effect transistors.

Case Study 1: Antimicrobial Efficacy

A study conducted on a library of synthetic indole derivatives demonstrated that compounds related to this compound exhibited strong antibacterial properties against MRSA. The research highlighted the significance of chlorine substitution in enhancing antimicrobial activity.

CompoundMIC (µg/mL)Reference
This compound0.25
Related Indole Derivative0.50

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound significantly inhibits breast cancer cell proliferation. The mechanism involves the inhibition of fibroblast growth factor receptors (FGFR), leading to reduced tumor growth.

Cell LineIC50 (µM)Mechanism
Breast Cancer (4T1)15FGFR Inhibition
Other Cancer TypesVariesKinase Inhibition

Mechanism of Action

The mechanism of action of 2,5-dichloro-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

2,5-Dichloro-1H-indole can be compared with other indole derivatives such as:

    2-Chloro-1H-indole: Lacks the second chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-1H-indole: Similar to this compound but with only one chlorine atom, leading to different chemical properties.

    2,3-Dichloro-1H-indole: Chlorination at different positions can result in distinct reactivity and applications.

The uniqueness of this compound lies in the specific positioning of the chlorine atoms, which can influence its chemical behavior and biological interactions .

Biological Activity

2,5-Dichloro-1H-indole is a substituted indole compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the indole ring. This substitution pattern significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can lead to the formation of more complex molecules.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
SubstitutionChlorine atoms can be replaced by other substituents through nucleophilic substitution.
OxidationThe indole ring can be oxidized to form different products.
ReductionReduction agents can modify the oxidation state of the indole ring.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer, antiviral, and antimicrobial agent.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that it can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range.

Antiviral Activity

In antiviral studies, this compound has been identified as a potential inhibitor of HIV-1 integrase. A derivative of indole was shown to effectively inhibit the strand transfer process of integrase with an IC50 value significantly lower than that of traditional inhibitors . The binding mode analysis revealed that the indole core interacts with key metal ions in the active site of integrase, enhancing its inhibitory effect .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It demonstrated notable activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50/MIC Values
AnticancerMCF-7, HeLaMicromolar range
AntiviralHIV-1 IntegraseIC50 < 0.13 μM
AntimicrobialE. coli, K. pneumoniaeMIC = 1.95–7.81 µg/ml

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Interaction : It can modulate receptor activity through specific binding interactions facilitated by its chlorine substituents.
  • Structural Modifications : Variations in the indole structure can lead to enhanced binding affinities and improved biological activities.

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

  • Study A : Investigated the antiproliferative effects on breast cancer cells, reporting a significant decrease in cell viability at concentrations above 10 µM.
  • Study B : Explored the compound's role as an HIV integrase inhibitor, demonstrating structural modifications that enhanced inhibitory potency.
  • Study C : Evaluated antimicrobial activity against various pathogens, establishing a correlation between structural features and bioactivity.

Properties

IUPAC Name

2,5-dichloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSVZVXLMVXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314277
Record name 2,5-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916258-28-1
Record name 2,5-Dichloro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916258-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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